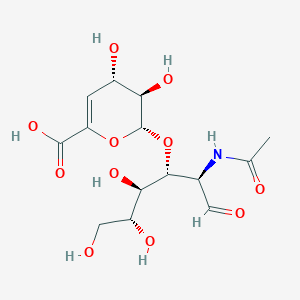
2-Adgpuag
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex carbohydrate derivative. It is a disaccharide composed of two sugar units: N-acetylglucosamine and glucuronic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose involves multiple steps. One common method includes the enzymatic digestion of hyaluronic acid using chondroitinase AC or ABC, which cleaves the polysaccharide into disaccharide units . The reaction conditions typically involve a pH of 5 and the presence of mercuric acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where hyaluronic acid is treated with specific enzymes to yield the desired disaccharide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反応の分析
Types of Reactions
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to its corresponding alcohol.
Substitution: Substitution reactions can modify the acetyl group or the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mercuric acetate and other metal salts.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various reagents, including acylating agents and alkylating agents, are used to introduce new functional groups.
Major Products Formed
Oxidation: Keto acids and free N-acetylglucosamine.
Reduction: Alcohol derivatives of the glucuronic acid moiety.
Substitution: Modified disaccharides with new functional groups.
科学的研究の応用
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It can regulate enzymatic cascades involved in inflammatory responses, thereby modulating the activity of key enzymes and signaling molecules. The glucuronic acid moiety plays a crucial role in these interactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A monosaccharide component of the disaccharide.
Glucuronic acid: Another monosaccharide component.
Hyaluronic acid disaccharides: Structurally similar compounds derived from hyaluronic acid.
Uniqueness
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is unique due to its specific combination of N-acetylglucosamine and glucuronic acid, which imparts distinct biological and chemical properties.
特性
CAS番号 |
110326-09-5 |
|---|---|
分子式 |
C14H21NO11 |
分子量 |
379.32 g/mol |
IUPAC名 |
(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
InChIキー |
AALORNCJXUQNQW-FNGWHDOKSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
異性体SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
| 110326-09-5 | |
同義語 |
2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


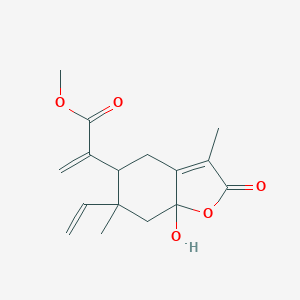
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
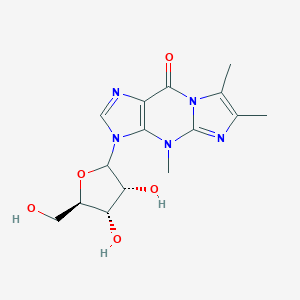
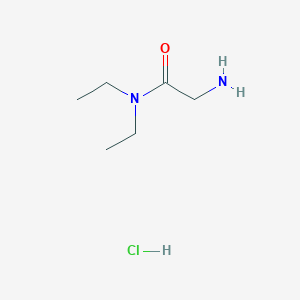
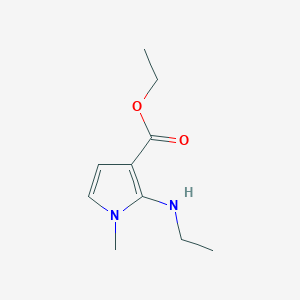


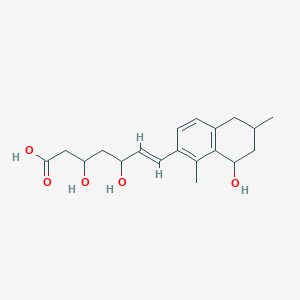
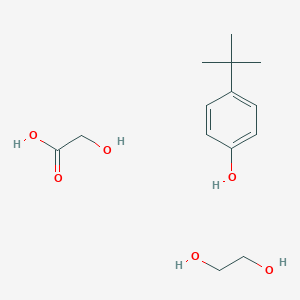
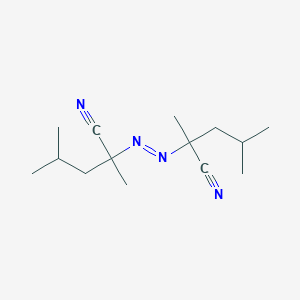

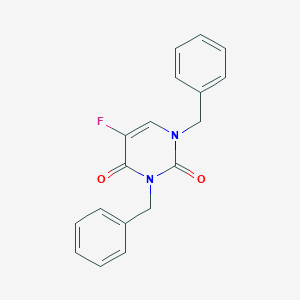

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
